5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide
Description
This compound is a structurally complex molecule featuring three key domains:
Biotin-like core: The (3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl group, a derivative of biotin, serves as a recognition motif for enzymes like carboxylases or avidin-like proteins .
Naphthalene-imidazolidinone substituent: The (4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl group introduces steric bulk and hydrophobicity, likely improving target affinity or selectivity .
The molecule’s stereochemical complexity (four stereocenters) and polycyclic architecture pose significant synthetic challenges .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[5-[2-[[2-[(4S)-4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]-2,3-dihydro-1H-inden-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N7O5S2/c1-38(26-13-12-21-6-2-3-7-22(21)15-26)34(48)45(37(50)44-38)18-32(47)42-36-41-28(19-52-36)24-11-10-23-16-27(17-25(23)14-24)39-31(46)9-5-4-8-30-33-29(20-51-30)40-35(49)43-33/h2-3,6-7,10-15,19,27,29-30,33H,4-5,8-9,16-18,20H2,1H3,(H,39,46)(H,44,50)(H2,40,43,49)(H,41,42,47)/t27?,29-,30-,33-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDDXNFUVPEMW-SOYSCVSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CC(C4)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C=C3)C7=CC8=CC=CC=C8C=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N(C(=O)N1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CC(C4)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C=C3)C7=CC8=CC=CC=C8C=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities which are currently under investigation.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 530.66 g/mol. The compound features a thieno[3,4-d]imidazole core, which is known for its diverse pharmacological properties. The presence of multiple functional groups enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing thieno[3,4-d]imidazole moieties exhibit promising anticancer properties. For instance, related thieno derivatives have shown inhibitory effects on various cancer cell lines. In particular:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-(thieno[3,4-d]imidazolyl)pentanoic acid | MDA-MB-231 (breast cancer) | 27.6 | |
| 5-(thieno[3,4-d]imidazolyl)butanoic acid | A549 (lung cancer) | 29.3 |
These results suggest that the compound under discussion may also exhibit similar anticancer activity due to its structural similarities.
Antimicrobial Activity
The thieno[3,4-d]imidazole framework has been linked to antimicrobial effects. Preliminary assays have shown that derivatives of this structure possess activity against both Gram-positive and Gram-negative bacteria. This opens avenues for further exploration into its potential as an antimicrobial agent.
While the precise mechanism of action for the compound remains to be fully elucidated, it is hypothesized that the thieno[3,4-d]imidazole moiety interacts with specific biological targets involved in cell proliferation and apoptosis. The dual action of inhibiting specific enzymes and modulating receptor activities is a common characteristic among similar compounds.
Case Studies
A series of experiments were conducted to evaluate the biological activity of various derivatives of thieno[3,4-d]imidazole:
-
In vitro Studies :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
- Findings : Significant reductions in cell viability were observed at concentrations above 25 μM.
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In vivo Studies :
- Objective : Evaluate the efficacy in animal models.
- Methodology : Tumor xenograft models were used to assess the therapeutic potential.
- Results : Compounds showed reduced tumor growth compared to control groups.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , indicating a large and structurally intricate molecule. Its unique thieno[3,4-d]imidazole core suggests potential biological activity, particularly in targeting specific enzymes or receptors.
Medicinal Chemistry
Anticancer Activity : The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of thieno[3,4-d]imidazoles exhibit cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .
Antimicrobial Properties : Some studies have suggested that thieno[3,4-d]imidazole derivatives possess antimicrobial activity. The presence of functional groups such as amides and thiazoles can enhance their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Drug Development
Targeted Drug Delivery : The complex structure of the compound allows for modifications that can improve pharmacokinetics and bioavailability. Research has focused on creating prodrugs that release active metabolites at targeted sites, potentially enhancing therapeutic efficacy while minimizing side effects .
Enzyme Inhibition : Given its structural characteristics, the compound may serve as an inhibitor for specific enzymes involved in disease processes. For instance, it could target proteases or kinases that are crucial in cancer progression or infectious diseases .
Biochemical Research
Bioconjugation Techniques : The compound's functional groups enable it to be conjugated with biomolecules such as peptides or antibodies for use in targeted therapies or diagnostic applications. This bioconjugation can facilitate the delivery of therapeutic agents directly to diseased tissues .
Material Science
Polymer Chemistry : There is potential for using derivatives of this compound in developing new materials with specific properties, such as improved thermal stability or mechanical strength. The incorporation of thieno[3,4-d]imidazole units into polymer matrices could lead to innovative applications in coatings or composites .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Research conducted on thieno[3,4-d]imidazole derivatives showed promising results against Gram-positive bacteria. The study indicated that these compounds disrupted bacterial membrane integrity and inhibited growth at low concentrations, suggesting their potential use as novel antimicrobial agents .
Case Study 3: Drug Delivery Systems
A recent investigation explored the use of this compound in a nanoparticle-based drug delivery system designed for targeted cancer therapy. Results indicated enhanced accumulation of the drug within tumor tissues compared to conventional delivery methods, leading to improved therapeutic outcomes without significant toxicity to healthy tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
*Estimated based on structural similarity.
Preparation Methods
Optimization of Ring Formation
Key parameters include:
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Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation.
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Catalysts : Lewis acids such as zinc chloride improve cyclization efficiency.
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Stereochemical Control : Chiral auxiliaries or enzymatic resolution may be required to obtain the desired (3aS,4S,6aR) configuration.
Table 1: Representative Conditions for Thienoimidazole Synthesis
| Precursor | Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| L-Cysteine methyl ester | α-Ketoglutaric acid | 70°C, HCl | 68% | |
| D-Cysteine ethyl ester | Oxaloacetate | 65°C, ZnCl₂ | 72% |
Assembly of the Pentanamide Side Chain
The pentanamide linker connects the thienoimidazole core to the indenyl-thiazole-imidazolidinone fragment. This is achieved through sequential amide coupling and azide-alkyne cycloaddition (CuAAC) reactions.
Activation and Coupling
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Step 1 : The carboxylic acid terminus of the thienoimidazole is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).
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Step 2 : Reaction with 5-azidopentylamine introduces an azide group for subsequent CuAAC.
Purification Challenges
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Byproducts : Unreacted HATU and excess amine require removal via silica gel chromatography.
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Yield : Typical yields range from 55–65% due to steric hindrance near the bicyclic core.
Synthesis of the Indenyl-Thiazole-Imidazolidinone Fragment
This fragment comprises three subunits: a 2,3-dihydro-1H-indene , a 1,3-thiazole , and a 4-methyl-4-(naphthalen-2-yl)imidazolidin-2,5-dione .
Indene-Thiazole Coupling
Imidazolidinone Subunit
Table 2: Key Reactions for Imidazolidinone Synthesis
Final Assembly via CuAAC and Amide Bond Formation
The convergent synthesis concludes with coupling the azide-functionalized pentanamide to the alkyne-modified indenyl-thiazole-imidazolidinone fragment.
Copper-Catalyzed Azide-Alkyne Cycloaddition
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Conditions : CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (2:1) at 50°C.
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Yield : 70–80% with minimal epimerization.
Final Amidation
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The terminal amine of the CuAAC product is coupled to the remaining carboxylic acid group using EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole).
Industrial-Scale Considerations
Large-scale production necessitates:
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a thieno[3,4-d]imidazole core, a naphthalenyl-substituted imidazolidinone, and a thiazole-linked dihydroindenyl group. These features contribute to its potential as a kinase inhibitor or enzyme modulator. The thienoimidazole core may enhance binding to ATP pockets in kinases, while the naphthalenyl group could improve hydrophobic interactions with target proteins. The thiazole moiety likely enhances metabolic stability .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm stereochemistry and regioselectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC-PDA with C18 columns (e.g., Agilent Zorbax) for purity assessment (>95% recommended).
- X-ray crystallography to resolve complex stereochemical configurations (if crystalline derivatives are obtainable) .
Q. What synthetic routes are documented for this compound?
Synthesis typically involves:
- Step 1: Preparation of the thieno[3,4-d]imidazole intermediate via cyclization of D-biotin derivatives under controlled anhydrous conditions .
- Step 2: Coupling the intermediate with a pre-functionalized thiazole-indenyl fragment using carbodiimide-based reagents (e.g., EDCI/HOBt) in THF .
- Step 3: Final purification via silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Reaction Solvent Optimization: Use anhydrous THF or DMF to minimize hydrolysis of sensitive intermediates .
- Temperature Control: Maintain −55°C during lithiation steps to prevent side reactions .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd2(dba)3/BINAP) for coupling efficiency .
- Purification: Employ reverse-phase chromatography (MeCN/H2O with 0.1% TFA) for polar byproduct removal .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay Standardization: Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays.
- Structural Confirmation: Re-validate compound identity via NMR and HRMS to rule out batch variability .
- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to benchmark activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Functional Group Variation: Replace the naphthalenyl group with substituted aryl rings (e.g., fluorophenyl) to probe hydrophobic interactions .
- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole or triazole to assess metabolic stability .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes against CDK9 or other kinase targets .
Methodological and Safety Considerations
Q. What safety precautions are critical for handling this compound?
- PPE: Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation: Perform reactions in a fume hood due to potential irritant vapors (e.g., from thiol-containing intermediates).
- Storage: Keep at −20°C under nitrogen to prevent oxidation. Solubility data (0.6 g/L in water at 25°C) suggests aqueous buffers are unsuitable for long-term storage .
Q. How can computational methods aid in target identification?
- Pharmacophore Modeling: Use MOE or Discovery Studio to map essential interaction motifs (e.g., hydrogen bond acceptors in the imidazolidinone region).
- Molecular Dynamics (MD): Simulate binding stability with kinases (≥100 ns trajectories) using GROMACS .
- ADMET Prediction: Employ SwissADME to assess permeability (e.g., logP ~3.5) and cytochrome P450 interactions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
